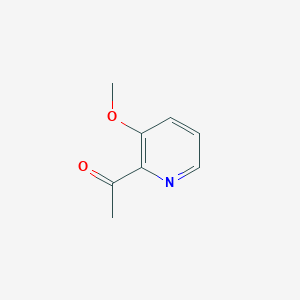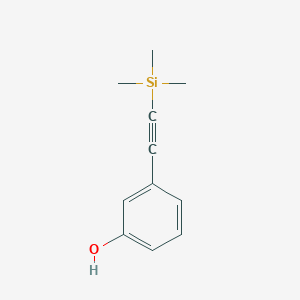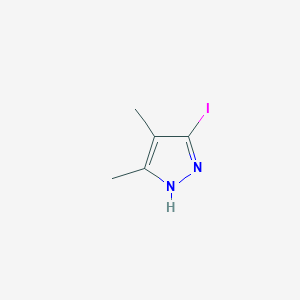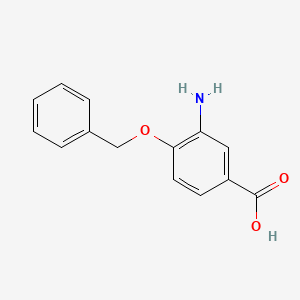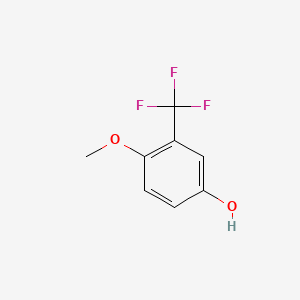
4-Fluoro-2-(4-morpholinylmethyl)aniline
描述
4-Fluoro-2-(4-morpholinylmethyl)aniline is an organic compound characterized by the presence of a fluoroaniline moiety attached to a morpholine ring. Its molecular formula is C₁₁H₁₅FN₂O
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with formaldehyde and morpholine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-fluoroaniline, formaldehyde, morpholine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 4-fluoroaniline is first reacted with formaldehyde to form an intermediate, which then reacts with morpholine to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
4-Fluoro-2-(4-morpholinylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
科学研究应用
4-Fluoro-2-(4-morpholinylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Fluoro-2-(4-morpholinylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond. The fluoro group enhances the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
相似化合物的比较
Similar Compounds
4-Fluoroaniline: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.
2-(4-Morpholinylmethyl)aniline: Lacks the fluoro group, resulting in different reactivity and applications.
4-Chloro-2-(4-morpholinylmethyl)aniline: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties.
Uniqueness
4-Fluoro-2-(4-morpholinylmethyl)aniline is unique due to the presence of both the fluoro and morpholine groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in various fields.
属性
IUPAC Name |
4-fluoro-2-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUMUXUMJDPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

